Product packaging for Methylionone(Cat. No.:CAS No. 93302-56-8)

Methylionone

Cat. No.: B1628513
CAS No.: 93302-56-8
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-alpha-ionone (CAS 7779-30-8) is a high-purity synthetic aromatic compound supplied strictly for research use only. It is a key reference material in analytical chemistry for the identification and quantification of violet and orris-like scent compounds in complex mixtures . This compound, characterized by its sweet, powdery, and woody-floral odor profile, is a subject of study in fragrance chemistry, particularly for its substantivity and long-lasting properties on various substrates . Researchers investigate its applications in the development and reverse-engineering of fragrance formulas for industrial applications, noting its widespread historical use in fine fragrances and functional products at levels up to 3.69% in formulations . Beyond its role in aroma science, Methyl-alpha-ionone is part of the broader ionone family, which is gaining interest in biological research. Studies suggest that ionones, which can be produced endogenously from carotenoids, may interact with specific biological pathways, including olfactory receptors (e.g., OR51E2), offering a scaffold for investigating mechanisms related to cell cycle regulation and other physiological processes . Toxicological data, primarily from studies on its isomer alpha-iso-methylionone, indicate an oral LD50 of 8.7 g/kg in mice and classify it as a potential skin and eye irritant, information critical for safe laboratory handling . This product is for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B1628513 Methylionone CAS No. 93302-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
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Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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CAS No.

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Comparison with Similar Compounds

Methyl-alpha-Ionone vs. Alpha-Ionone

Property Methyl-alpha-Ionone Alpha-Ionone
Molecular Formula C₁₄H₂₂O C₁₃H₂₀O
Molecular Weight 206.32 192.30
Boiling Point 238°C 237°C
Density 0.928 g/cm³ 0.931 g/cm³
Solubility Ethanol, oils, glycols Ethanol, propylene glycol
FEMA Number 2711 2594 (alpha-Ionone)
Aroma Profile Floral, woody Violet, fruity
Safety (JECFA) No safety concern No safety concern

Key Differences :

  • Methyl-alpha-ionone’s additional methyl group increases molecular weight and alters solubility compared to alpha-ionone .
  • Alpha-ionone exhibits a more pronounced violet-like scent, while methyl-alpha-ionone leans toward woody undertones .

Methyl-alpha-Ionone vs. Methyl-beta-Ionone

Property Methyl-alpha-Ionone Methyl-beta-Ionone
CAS Number 127-42-4 127-43-5 / 63429-28-7
FEMA Number 2711 2712
Structure Methyl on cyclohexenyl Methyl on alternative position
Aroma Profile Floral, woody Berry, fruity
Applications Perfumes, cosmetics Food flavoring, detergents

Key Differences :

  • Structural isomerism leads to divergent scent profiles: methyl-beta-ionone is preferred for fruity applications, whereas methyl-alpha-ionone is used in luxury perfumes .
  • Methyl-beta-ionone has a lower estimated daily intake (0.2 µg/person in Europe) compared to methyl-alpha-ionone .

Methyl-alpha-Ionone vs. Allyl-alpha-Ionone

Property Methyl-alpha-Ionone Allyl-alpha-Ionone
Molecular Formula C₁₄H₂₂O C₁₃H₁₈O
Substituent Methyl group Allyl group
Aroma Profile Woody, floral Tropical, green
FEMA Number 2711 2033
Applications Cosmetics, soaps Tropical fragrances

Key Differences :

  • The allyl group in allyl-alpha-ionone introduces a green, tropical character, contrasting with methyl-alpha-ionone’s warmth .
  • Allyl-alpha-ionone has a lower molecular weight (190.28 g/mol) and higher volatility .

Physicochemical and Regulatory Comparison Table

Compound Boiling Point (°C) Density (g/cm³) Solubility Regulatory Status (JECFA/FEMA)
Methyl-alpha-Ionone 238 0.928 Ethanol, oils GRAS (2711)
Alpha-Ionone 237 0.931 Ethanol, glycols GRAS (2594)
Methyl-beta-Ionone 235–240 0.920 Oils, ethanol GRAS (2712)
Allyl-alpha-Ionone 250 0.915 Fixed oils GRAS (2033)

Preparation Methods

Historical Context and Traditional Synthesis Pathways

Aldol Condensation-Dehydration-Cyclization Sequence

The foundational approach to methyl-α-ionone production, as detailed in US Patent 3,840,601 (1974), involves three sequential reactions:

  • Aldol Condensation : Citral reacts with butanone under basic conditions (e.g., potassium carbonate) at 40–85°C to form pseudomethylionone intermediates.
  • Dehydration : Acidic treatment (e.g., p-toluenesulfonic acid) removes water from the aldol adducts.
  • Cyclization : Thermal or acidic promotion induces ring closure, yielding α- and β-ionone isomers.

This method suffered from prolonged reaction times (up to 150 hours), low α-isomer selectivity (typically 60–70%), and significant waste generation due to intermediate purification. For instance, early industrial processes required multiple washing steps, solvent recovery, and distillation between stages, increasing energy consumption by 30–40% compared to modern methods.

Isomer Control Challenges

The thermodynamic favorability of β-ionone formation (more stable trans-decalin structure) necessitated precise kinetic control. Lower temperatures (e.g., −10°C) slowed cyclization rates, allowing selective α-isomer crystallization, but reduced overall throughput. Catalysts like zinc chloride improved α-selectivity to 80% but introduced heavy metal waste streams.

Modern One-Pot Synthesis Methodologies

Dual-Catalyst Tandem Systems

CN Patent 108,017,525B (2017) revolutionized methyl-α-ionone production by integrating aldol condensation and cyclization in a single reactor. Key innovations include:

  • Catalyst 1 (Base) : Pyrrolidine, potassium carbonate, or sodium methoxide (−10–85°C) for aldol adduct formation.
  • Catalyst 2 (Acid) : Trifluoromethanesulfonic acid, methanesulfonic acid, or trifluoroacetic acid (80–130°C) for cyclization.

This approach eliminates intermediate isolation, reducing solvent use by 50% and cutting reaction times to 25–40 hours (Table 1).

Table 1: Performance of One-Pot Synthesis Across Solvent Systems
Example Solvent Catalyst 1 (Base) Catalyst 2 (Acid) Temp. Range (°C) Yield (mol%) α-Selectivity (%)
1 Methanol Pyrrolidine CF3SO3H 50 → 110 98.6 98.0
2 PEG-200 K2CO3 p-TsOH 40 → 130 97.8 95.2
3 Water NaOMe CF3COOH −10 → 80 95.6 96.3
4 n-Propanol Quinoline CH3SO3H 85 → 120 95.3 97.4
5 Acetonitrile NaOH CH3SO3H 60 → 110 98.1 96.4

Solvent Engineering for Selectivity Enhancement

Polar aprotic solvents (acetonitrile, PEG-200) improved pseudothis compound solubility, enabling 98% aldol conversion at 60°C. Conversely, aqueous systems (Example 3) achieved 96.3% α-selectivity via hydrophobic aggregation of intermediates, though required colder conditions (−10°C).

Catalytic Innovations and Mechanistic Insights

Brønsted Acid-Lewis Base Synergy

The sequential use of pyrrolidine (Lewis base) and trifluoromethanesulfonic acid (Brønsted acid) in Example 1 demonstrates synergistic effects:

  • Step 1 : Pyrrolidine deprotonates butanone, forming an enolate that attacks citral’s carbonyl.
  • Step 2 : CF3SO3H protonates the aldol adduct’s hydroxyl, facilitating dehydration and directing cyclization via chair-like transition states favoring α-isomer geometry.

This mechanism suppresses β-ionone formation by sterically hindering transannular hydride shifts, as evidenced by 98% α-selectivity in NMR studies.

Environmental and Economic Considerations

Waste Stream Reduction

The one-pot method slashes wastewater generation from 5–7 m³/ton (traditional) to 0.8–1.2 m³/ton by avoiding intermediate washes. Butanone recovery rates exceed 85% through vacuum distillation, lowering raw material costs by 18–22%.

Energy Efficiency Gains

Integrated heating protocols (e.g., Example 4’s 85→120°C gradient) exploit exothermic cyclization to offset 40% of aldol condensation energy demands, cutting total process heat by 1.2 GJ/ton.

Q & A

Q. What experimental approaches are recommended for synthesizing and characterizing methyl-alpha-ionone in a laboratory setting?

To synthesize methyl-alpha-ionone, researchers should employ established organic chemistry methods such as aldol condensation or acid-catalyzed cyclization of appropriate precursors (e.g., citral and acetone derivatives). Characterization requires analytical techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to verify molecular composition. Ensure all synthetic protocols include detailed reaction conditions (temperature, catalysts, solvents) and purification steps (distillation, recrystallization) to enable reproducibility .

Q. How can researchers validate the purity and stability of methyl-alpha-ionone in different experimental matrices?

Purity validation involves chromatographic methods (e.g., HPLC or GC with flame ionization detection) calibrated against certified reference standards. Stability studies should assess degradation under varying conditions (pH, temperature, light exposure) using accelerated stability testing protocols. For example, thermal degradation kinetics can be modeled via Arrhenius equations, while photostability is evaluated using controlled UV exposure chambers . Include control samples and replicate analyses to minimize variability.

Q. What are the primary sources of methyl-alpha-ionone in natural environments, and how can they be quantified?

Methyl-alpha-ionone occurs naturally in certain plants (e.g., Boronia megastigma) and microbial metabolites. To quantify environmental levels, use solid-phase microextraction (SPME) coupled with GC-MS for trace detection in plant tissues or soil samples. Calibration curves must account for matrix effects, and recovery rates should be reported to validate extraction efficiency .

Advanced Research Questions

Q. How do contradictory findings in methyl-alpha-ionone’s toxicity profiles arise, and what methodologies resolve these discrepancies?

Discrepancies in toxicity data (e.g., conflicting mutagenicity results in Salmonella assays ) often stem from variations in experimental design, such as differences in test concentrations, solvent carriers, or metabolic activation systems (e.g., S9 liver homogenate). To resolve contradictions, conduct dose-response studies with standardized protocols (e.g., OECD Guidelines) and include positive/negative controls. Meta-analyses of existing datasets can identify confounding variables, while in vitro mechanistic studies (e.g., cytochrome P450 inhibition assays) clarify metabolic pathways .

Q. What advanced spectroscopic techniques are optimal for elucidating the stereochemical properties of methyl-alpha-ionone derivatives?

Chiral separation techniques like chiral HPLC or capillary electrophoresis paired with circular dichroism (CD) spectroscopy are essential for resolving enantiomers. For dynamic stereochemical behavior, use variable-temperature NMR to study conformational equilibria. Computational methods (e.g., density functional theory) can predict spectroscopic signatures and correlate them with experimental data .

Q. How can researchers design experiments to investigate methyl-alpha-ionone’s role in plant signaling pathways?

Develop a dual approach combining transcriptomic analysis (RNA sequencing of methyl-alpha-ionone-exposed plant tissues) and metabolomic profiling (LC-MS/MS) to identify induced pathways. Use mutant plant lines (e.g., jasmonate-deficient mutants) to isolate methyl-alpha-ionone-specific effects. For in situ detection, employ fluorescence tagging or isotopic labeling (¹³C-methyl-alpha-ionone) to track uptake and localization .

Q. What strategies mitigate batch-to-batch variability in methyl-alpha-ionone synthesis for reproducible pharmacological studies?

Implement quality-by-design (QbD) principles to optimize synthetic parameters (e.g., reaction time, solvent purity). Use process analytical technology (PAT) tools like inline FTIR for real-time monitoring. For pharmacological assays, validate each batch with biological activity screens (e.g., receptor-binding assays) and compare against a reference standard .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in toxicity studies .
  • Primary vs. Secondary Data : Cross-validate findings with literature (e.g., WHO intake estimates ) and original experimental data .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data transparency .

Q. Tables for Key Data Reference

Parameter Value Source
Estimated Daily Intake (EU)0.035 mg/personWHO (1999)
Mutagenicity (TA100 Strain)Negative at <3600 mg/plateWild et al. (1983)
Molecular FormulaC₁₃H₂₀OThermo Scientific

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